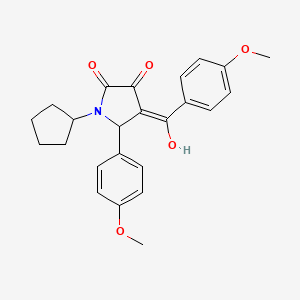![molecular formula C14H19N3OS B4750612 N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea](/img/structure/B4750612.png)
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea
Vue d'ensemble
Description
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea (OPPT) is a synthetic compound that belongs to the thiourea class of compounds. It is commonly used as a research tool in biochemical and pharmacological studies due to its unique properties. OPPT is a potent inhibitor of the enzyme, soluble guanylate cyclase (sGC), which plays a crucial role in the regulation of the cardiovascular system.
Mécanisme D'action
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea inhibits sGC by binding to the heme group of the enzyme, which is required for its activity. This results in a decrease in the production of cyclic guanosine monophosphate (cGMP), which is a second messenger that plays a crucial role in the regulation of the cardiovascular system. The inhibition of sGC by N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea leads to vasoconstriction, platelet aggregation, and increased sympathetic nerve activity.
Biochemical and Physiological Effects
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea inhibits sGC activity in a dose-dependent manner. In vivo studies have shown that N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea causes vasoconstriction, increases blood pressure, and enhances sympathetic nerve activity. N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea has also been shown to increase platelet aggregation and decrease bleeding time.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea has several advantages as a research tool. It is a potent and selective inhibitor of sGC, which allows for the investigation of the role of sGC in various physiological processes. N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea is also relatively easy to synthesize and purify, which makes it readily available for use in research studies.
However, there are also some limitations to the use of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea in lab experiments. N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea has been shown to have off-target effects on other enzymes, such as phosphodiesterases and protein kinases. This can complicate the interpretation of results and requires careful experimental design. Additionally, the effects of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea on sGC may vary depending on the tissue or cell type being studied.
Orientations Futures
There are several future directions for research involving N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea. One area of interest is the development of more potent and selective sGC inhibitors. This could lead to the development of new therapies for cardiovascular diseases, such as hypertension and heart failure. Another area of interest is the investigation of the effects of sGC inhibition on other physiological processes, such as inflammation and oxidative stress. Finally, the development of new methods for the delivery of sGC inhibitors, such as nanoparticles or gene therapy, could enhance their therapeutic potential.
Applications De Recherche Scientifique
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea is commonly used as a research tool in biochemical and pharmacological studies. Its ability to inhibit sGC makes it a valuable tool for investigating the role of sGC in various physiological processes. N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea has been used to study the effects of sGC inhibition on vascular smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
Propriétés
IUPAC Name |
1-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c18-13-8-4-10-17(13)11-5-9-15-14(19)16-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOKXJMVJNWBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666832 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-(2-Oxopyrrolidin-1-yl)propyl]-3-phenylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4750547.png)
![2-chloro-N-[3-cyano-4-(4-fluorophenyl)-2-thienyl]acetamide](/img/structure/B4750553.png)
![ethyl (4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B4750564.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4750568.png)


![4-chloro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4750581.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4750588.png)
![N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B4750592.png)
![N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4750594.png)
![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4750604.png)
![methyl 3-chloro-6-({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4750616.png)
